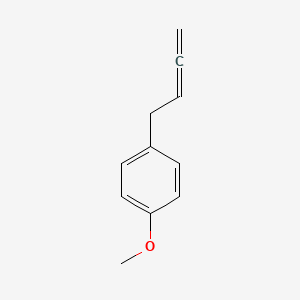

1-(Buta-2,3-dien-1-yl)-4-methoxybenzene

Description

1-(Buta-2,3-dien-1-yl)-4-methoxybenzene is an aromatic compound featuring a para-methoxy-substituted benzene ring conjugated with a buta-2,3-dienyl (allene) group. This structure confers unique electronic and steric properties, making it relevant in synthetic organic chemistry, particularly in cycloaddition reactions and enantioselective catalysis. The allene moiety’s linear sp-hybridized carbons enable distinctive reactivity, while the methoxy group modulates electronic effects.

Properties

CAS No. |

343950-65-2 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

InChI |

InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h4,6-9H,1,5H2,2H3 |

InChI Key |

WYEXLOMOCNQJAV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC=C=C |

Origin of Product |

United States |

Preparation Methods

Organolithium-Mediated Coupling of 1-Ethynyl-4-methoxybenzene with Ketones

A widely used approach starts from 1-ethynyl-4-methoxybenzene , which undergoes lithiation followed by nucleophilic addition to ketones, generating propargylic alcohol intermediates that rearrange or are converted to allenes.

Procedure :

To a solution of 1-ethynyl-4-methoxybenzene in anhydrous ether at -40 °C, n-butyllithium (2.5 M) is added dropwise. After stirring for 30 minutes, a ketone such as penta-3-one or 3-methylbutan-2-one is introduced. The reaction mixture is warmed to room temperature and stirred for several hours. The crude product is then purified by silica gel chromatography to afford the allene derivative.Yields and Characterization :

Yields range from moderate to good (41–85%), with the product isolated as a colorless oil. NMR data confirm the presence of the allene moiety and the 4-methoxyphenyl substituent.

Synthesis via Dibromocyclopropyl Precursors and Copper-Catalyzed Grignard Addition

An alternative method involves preparing a dibromocyclopropyl intermediate, which upon treatment with organomagnesium reagents in the presence of copper(I) bromide, undergoes ring opening to form the allene.

Procedure :

The dibromocyclopropyl precursor of 1-(Buta-2,3-dien-1-yl)-4-methoxybenzene is dissolved in tetrahydrofuran (THF) at -40 °C. Cyclohexylmagnesium chloride (CyMgCl) is added dropwise over 1 hour in the presence of CuBr catalyst. The mixture is stirred for 3.5 hours at -40 °C, then quenched with saturated ammonium chloride solution. The product is extracted and purified by silica gel chromatography.Yields :

This method yields the allene in approximately 63% over two steps, producing a colorless oil with characteristic NMR signals confirming the allene structure.

Wittig Reaction Using Methyltriphenylphosphonium Bromide and 4-Methoxybenzaldehyde Derivatives

The Wittig reaction is employed to construct the conjugated diene/allene system by reaction of phosphonium ylides with aldehydes.

Procedure :

Methyltriphenylphosphonium bromide is suspended in THF under argon at 0 °C, followed by addition of n-butyllithium to generate the ylide. Then, 4-methoxybenzaldehyde or its derivatives are added, and the mixture is warmed to room temperature. After completion, the reaction is quenched with ammonium chloride solution and extracted. The residue is purified by silica gel chromatography to yield the diene or allene product.Notes :

This method is versatile and allows for the preparation of various substituted allenes and dienes, including 1-(Buta-2,3-dien-1-yl)-4-methoxybenzene analogs.

Titanium-Catalyzed Cyclomagnesiation of 4-(Buta-2,3-dien-1-yl)-1,2-dimethoxybenzene

Though this method is reported for 1,2-dimethoxybenzene derivatives, it provides insight into allenic syntheses with substituted methoxybenzenes.

Procedure :

Under argon, 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene is treated with ethylmagnesium bromide and Cp2TiCl2 catalyst in ethereal solvent at room temperature for 10 hours. Acidic hydrolysis of the resulting dialkylidenemagnesacyclopentane intermediate yields the target diene/allene compound.Yields :

Yields reported are 68–74%, with products isolated by column chromatography and characterized by NMR and mass spectrometry.

Comparative Data Table of Preparation Methods

Analytical and Characterization Data

NMR Spectroscopy :

Characteristic signals in ^1H NMR include aromatic protons of the 4-methoxyphenyl group (multiplets around δ 6.8–7.4 ppm), methoxy singlet (~δ 3.8 ppm), and allene protons appearing as distinctive multiplets or doublets in the δ 5.0–6.5 ppm region.Mass Spectrometry :

High-resolution mass spectrometry confirms molecular weights consistent with the formula C11H12O (for 1-(Buta-2,3-dien-1-yl)-4-methoxybenzene), with typical molecular ion peaks observed.Purification :

Silica gel column chromatography using petroleum ether or hexane/ethyl acetate mixtures is the standard purification method, yielding colorless oils in high purity.

Summary and Perspectives

The preparation of 1-(Buta-2,3-dien-1-yl)-4-methoxybenzene is well-documented through several synthetic routes:

- Organolithium addition to ketones offers a direct and reliable path.

- Copper-catalyzed ring-opening of dibromocyclopropyl intermediates provides an efficient alternative.

- Wittig reactions facilitate the construction of the allene moiety from aldehydes.

- Titanium-catalyzed cyclomagnesiation, while demonstrated on dimethoxy derivatives, suggests potential for related methoxybenzene allenes.

Each method has advantages regarding yield, reaction conditions, and substrate scope, allowing chemists to select an approach tailored to their synthetic needs. The consistent use of chromatographic purification and comprehensive spectroscopic characterization ensures the reliable preparation of this compound for further synthetic and biological studies.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Butadien-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butadienyl group to a butenyl or butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Butenyl or butyl derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,3-Butadien-1-yl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Butadien-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The butadienyl group can undergo conjugation with various biomolecules, potentially affecting their function. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

- 1-buta-2,3-dien-2-yl-4-methylbenzene (CAS 63099-51-4): Replaces the methoxy group with a methyl substituent, reducing electronic donation to the benzene ring. This analog was synthesized in 1983 via methods likely involving palladium or rhodium catalysts, as inferred from older literature .

- N-(Buta-2,3-dien-1-yl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide (S12i): Incorporates a sulfonamide group, increasing polarity and molecular weight. Reported as a brown oil with a moderate yield (54%), contrasting with the target compound’s simpler structure .

Positional Isomers: Double Bond Arrangement

- (E)-1-(buta-1,3-dien-1-yl)-4-methoxybenzene (CAS 32507-39-4): An isomer with conjugated double bonds at positions 1,3 of the allene chain. This trans-configuration exhibits a calculated LogP of 2.89 and polar surface area (PSA) of 9.23 Ų, suggesting higher lipophilicity than the target compound .

Allenyl Derivatives: Functional Group Diversity

- ((Buta-2,3-dien-1-yloxy)methyl)benzene (CAS 75405-55-9): An ether-linked allene with a benzyloxy group. The oxygen bridge alters electronic conjugation compared to the target compound’s direct aryl-allene bond .

- Rhodium-catalyzed sulfonamide derivatives (e.g., S12h, S12n): These compounds, yielding 54–90%, demonstrate how bulky substituents (e.g., trifluoromethyl, dimethoxy) influence physical states (amorphous solids vs. oils) and synthetic accessibility .

Data Table: Key Properties of Comparable Compounds

Research Findings

- Isomer Reactivity : The (E)-1,3-dienyl isomer’s higher LogP (2.89) suggests superior membrane permeability, advantageous in medicinal chemistry applications .

- Synthetic Yields : Sulfonamide derivatives (e.g., S12j) achieve yields up to 90%, whereas ether-linked allenes (e.g., ((Buta-2,3-dien-1-yloxy)methyl)benzene) lack reported yields, implying synthetic challenges .

- Steric Influences : Bulky substituents (e.g., trifluoromethyl in S12h) correlate with lower yields (64%) and amorphous solid states, highlighting steric hindrance in allene-based syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.